molecular formula C12H10N4 B7841343 1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine CAS No. 54883-78-2

1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B7841343
CAS No.: 54883-78-2
M. Wt: 210.23 g/mol
InChI Key: AASWUWVVKDFAMD-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine is a benzotriazole derivative with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol . Its structure features an amine group at the 5-position of the benzotriazole ring, which is N1-substituted with a phenyl group. This arrangement makes it a valuable chemical scaffold and intermediate in organic synthesis and medicinal chemistry research. Compounds based on the 1,2,3-triazole structure are subjects of extensive study due to their wide spectrum of potential biological and pharmacological activities . Specifically, ortho-functionalized 1-aryl-1H-1,2,3-triazoles, analogous to this compound, are recognized as key precursors for constructing complex polycyclic systems . The strategic placement of the amine group offers a handle for further chemical modification, allowing researchers to develop diverse libraries of heterocyclic compounds for activity screening . Such derivatives are promising for the evaluation of antiproliferative properties and other bioactivities . Please note that this product is intended For Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications. Handling and Storage: Store in a dark place under an inert atmosphere at room temperature . Quality & Availability: Our this compound is supplied with a purity of not less than (NLT) 98% . For specific batch documentation or pricing inquiries, please contact our sales team.

Properties

IUPAC Name

1-phenylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASWUWVVKDFAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282837
Record name Benzotriazol-5-amine, 1-phenyl-
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Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54883-78-2
Record name MLS000737586
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzotriazol-5-amine, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Phenyl 1h Benzo D 1 2 3 Triazol 5 Amine

Historical and Contemporary Approaches to Benzotriazole (B28993) Synthesis

The fundamental approach to synthesizing the benzotriazole core involves the diazotization of an ortho-substituted diamine followed by intramolecular cyclization. This foundational reaction has been refined over the years to improve yields, regioselectivity, and substrate scope.

Cyclization Reactions in the Formation of the Triazole Moiety

The construction of the triazole ring in benzotriazole derivatives is most commonly achieved through the cyclization of o-phenylenediamines. A traditional and widely practiced method involves the reaction of an appropriate o-phenylenediamine (B120857) with sodium nitrite (B80452) in an acidic medium, such as acetic acid. gsconlinepress.com This process begins with the diazotization of one of the amino groups to form a diazonium salt, which then undergoes a spontaneous intramolecular cyclization to yield the benzotriazole ring system. gsconlinepress.com

For the synthesis of 5-aminobenzotriazole derivatives, the starting material would be a 1,2,4-triaminobenzene derivative. The reaction conditions, particularly the pH and temperature, are crucial for controlling the reaction and minimizing the formation of side products.

Another approach to the triazole moiety involves the reductive cyclization of o-nitroazo compounds. For instance, the reduction of 2,4-dinitroazobenzene has been shown to proceed through a 2,4-dinitrohydrazobenzene intermediate, which then cyclizes to form a benzotriazole-1-oxide derivative. mdpi.com Subsequent reduction of the N-oxide would yield the corresponding benzotriazole. This method offers an alternative pathway where the triazole ring is formed from a different set of precursors.

Arylation Strategies for Phenyl Group Incorporation

The introduction of a phenyl group at the N1 position of the benzotriazole ring is a key step in the synthesis of 1-Phenyl-1H-benzo[d] mdpi.commdpi.comgsconlinepress.comtriazol-5-amine. Various arylation strategies have been developed to achieve this transformation.

One common method involves the direct N-arylation of a pre-formed benzotriazole. This can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst to couple the benzotriazole with an aryl halide (e.g., bromobenzene or chlorobenzene). semanticscholar.orgnih.gov The choice of ligand, base, and solvent is critical for achieving high yields and regioselectivity, favoring the N1-isomer over the N2-isomer.

Alternatively, the phenyl group can be introduced prior to the cyclization step. This involves starting with an N-phenyl substituted o-phenylenediamine derivative. For example, the synthesis could begin with a compound like N-phenyl-benzene-1,2,4-triamine, which would then undergo diazotization and cyclization to directly yield 1-Phenyl-1H-benzo[d] mdpi.commdpi.comgsconlinepress.comtriazol-5-amine.

Targeted Synthetic Routes for 1-Phenyl-1H-benzo[d]mdpi.commdpi.comgsconlinepress.comtriazol-5-amine and Related Compounds

Modern synthetic chemistry has focused on developing more efficient and selective routes to specific benzotriazole derivatives, including multi-component reactions and advanced transition metal-catalyzed procedures.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like 1-Phenyl-1H-benzo[d] mdpi.commdpi.comgsconlinepress.comtriazol-5-amine in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this exact compound is not widely reported, related strategies for synthesizing substituted 1,2,3-triazoles exist. For instance, a one-step method has been developed for the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine from azidobenzene and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in the presence of sodium methoxide. mdpi.com This demonstrates the feasibility of constructing highly substituted amino-triazoles in a convergent manner.

Adapting such a strategy for 1-Phenyl-1H-benzo[d] mdpi.commdpi.comgsconlinepress.comtriazol-5-amine would likely involve the reaction of phenylazide with a suitable three-carbon synthon that incorporates the functionalities required for the fused benzene (B151609) ring and the amino group.

Transition Metal-Catalyzed Synthetic Procedures

Transition metal catalysis plays a pivotal role in the modern synthesis of benzotriazoles, offering high efficiency and selectivity. Palladium and copper catalysts are frequently employed for both C-N bond formation in the cyclization step and for the N-arylation of the triazole ring.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination mentioned earlier, are powerful tools for the N-arylation of 5-aminobenzotriazole. semanticscholar.orgnih.gov These reactions typically exhibit good functional group tolerance and can be tuned to favor the desired N1-isomer.

Copper-catalyzed reactions also provide a valuable alternative. For instance, copper(I)-catalyzed intramolecular N-arylation of diazoaminobenzenes has been developed as a regiospecific method for the synthesis of 1-aryl benzotriazoles. This approach involves the cyclization of a pre-formed triazene, where the phenyl group is already attached to the nitrogen that will become part of the triazole ring.

The table below summarizes some transition metal-catalyzed approaches for the synthesis of related aryl-triazole compounds.

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂ / Ligand5-Aminobenzotriazole, Aryl HalideN-Aryl-5-aminobenzotriazole semanticscholar.orgnih.gov
CuI / Ligando-Haloaryldiazonium salt, Amine1-ArylbenzotriazoleN/A

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of N-substituted benzotriazoles is controlling the regioselectivity, as alkylation or arylation can occur at either the N1 or N2 position of the triazole ring. The ratio of the resulting isomers is influenced by several factors, including the nature of the substituent, the solvent, and the reaction conditions. Generally, the N1-substituted isomer is thermodynamically more stable.

For the synthesis of 1-Phenyl-1H-benzo[d] mdpi.commdpi.comgsconlinepress.comtriazol-5-amine, achieving high regioselectivity for the N1-phenyl isomer is crucial. Strategies to achieve this include:

Directed Cyclization: Starting with an N-phenyl-substituted o-phenylenediamine derivative ensures that the phenyl group is locked into the N1 position during the cyclization step.

Catalyst and Ligand Control: In transition metal-catalyzed N-arylation reactions, the choice of the catalyst and, more importantly, the ancillary ligand can significantly influence the N1/N2 ratio. Bulky ligands on the metal center can sterically hinder approach to the N2 position, thereby favoring substitution at N1. nih.govresearchgate.net

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and the nature of the base can also play a role in directing the regioselectivity of the arylation reaction.

By carefully selecting the synthetic strategy and optimizing reaction conditions, it is possible to achieve a high degree of control over the isomeric purity of the final product.

Post-Synthetic Derivatization Strategies

Post-synthetic derivatization of 1-Phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-amine focuses on three main strategies: functionalization of the exocyclic amine, substitution reactions on the aromatic portions of the molecule, and the incorporation of the monomer into larger macromolecular structures. These strategies enable the fine-tuning of the compound's electronic, physical, and functional properties.

The primary amino group at the C5 position of the benzotriazole ring is a key site for functionalization due to its nucleophilic character. Standard organic reactions such as acylation and alkylation can be readily employed to introduce a variety of substituents.

Acylation: The amine can be converted to an amide via reaction with acylating agents like acid chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For instance, reaction with an aromatic benzamide derivative can link the benzotriazole core to other functional units. This approach is common for modifying the properties of related heterocyclic amines, such as in the synthesis of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide, where a primary amine attached to a triazole ring is acylated to form a benzamide derivative nih.gov.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. Reductive amination provides a more controlled alternative for producing secondary amines, involving the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced.

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagent Example Product Type
Acylation Benzoyl chloride N-(1-phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-yl)benzamide
Alkylation Methyl iodide N-methyl-1-phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-amine
Reductive Amination Benzaldehyde, then NaBH4 N-benzyl-1-phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-amine

This table presents potential reactions based on the known reactivity of aromatic amines.

The 1-Phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-amine molecule contains two distinct aromatic systems available for substitution reactions: the phenyl ring attached to the N1 position of the triazole and the fused benzo ring.

Electrophilic Aromatic Substitution: The benzo portion of the molecule is activated towards electrophilic aromatic substitution by the electron-donating amino group. The -NH2 group is a powerful ortho-, para-director, meaning that electrophiles will preferentially add at the C4 and C6 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The phenyl ring, being attached to the electron-withdrawing triazole system, is deactivated and thus less susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution: Nucleophilic substitution is less common on these electron-rich rings unless a leaving group (such as a halogen) is present. If a derivative, such as 4-fluoro-1-phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-amine, were synthesized, the fluorine atom could be displaced by strong nucleophiles. Additionally, the benzotriazole moiety itself can act as a leaving group in certain synthetic contexts, highlighting its utility as a synthetic tool mdpi.com. The triazole ring itself can be formed via nucleophilic reactions of amines with precursors like 5-chloro-2,3-diphenyltetrazolium salts nih.gov.

Table 2: Potential Aromatic Substitution Reactions

Ring System Reaction Type Position of Substitution Potential Product
Benzo Ring Electrophilic Nitration C4 and/or C6 4-Nitro-1-phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-amine
Benzo Ring Electrophilic Bromination C4 and/or C6 4-Bromo-1-phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-amine
Phenyl Ring Electrophilic Substitution Unlikely under standard conditions -

This table outlines expected outcomes based on general principles of electrophilic aromatic substitution.

The 1,2,3-triazole heterocycle is a well-established and robust linking unit in macromolecular chemistry, often formed via "click" chemistry rsc.org. The bifunctional nature of 1-Phenyl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-5-amine makes it a suitable candidate as a monomer for the synthesis of polymers and complex supramolecular structures.

Polymerization: The primary amine group allows the molecule to be incorporated into polymers such as polyamides or polyimides. For example, condensation polymerization with a dicarboxylic acid would lead to a polyamide chain featuring the phenyl-benzotriazole moiety as a repeating unit. The rigidity and aromatic character of the benzotriazole core can impart desirable thermal and mechanical properties to the resulting polymer. The 1,2,3-triazole unit is a key linker in the preparation of various macromolecules researchgate.net.

Supramolecular Assemblies: The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions to form coordination polymers or discrete metal-organic complexes researchgate.net. The specific geometry of the ligands and the coordination preferences of the metal ion would direct the self-assembly process, leading to the formation of one-, two-, or three-dimensional networks. These materials can have applications in areas such as catalysis and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Phenyl-1H-benzo[d] acs.orgacs.orgresearchgate.nettriazol-5-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the complex aromatic structure.

In the ¹H NMR spectrum, the protons on the phenyl and benzotriazole (B28993) rings exhibit distinct chemical shifts and coupling patterns. The protons of the phenyl group typically appear as a multiplet in the aromatic region, while the protons on the benzotriazole core are influenced by the electron-donating amino group (-NH₂) and the triazole ring. The amino group protons themselves usually present as a broad singlet. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning proton and carbon signals, especially in complex or substituted analogues. psu.edu

For instance, in the related compound 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the amino group protons appear as a broad singlet at 7.08 ppm. mdpi.com The carbon signals in the ¹³C NMR spectrum are equally informative; the formation of the triazole ring is often confirmed by a characteristic signal for the C5 carbon at approximately 145 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Aminotriazole Derivatives Note: The following table presents typical chemical shift ranges for compounds with similar structural motifs. Actual values for 1-Phenyl-1H-benzo[d] acs.orgacs.orgresearchgate.nettriazol-5-amine may vary.

Atom Type Technique Expected Chemical Shift (δ, ppm) Notes
Aromatic Protons¹H NMR7.0 - 8.5Complex multiplets due to coupling between protons on both the phenyl and benzotriazole rings.
Amine Protons (-NH₂)¹H NMR~5.0 - 7.5Typically a broad singlet, exchangeable with D₂O.
Aromatic Carbons¹³C NMR110 - 150Includes carbons from both the phenyl and benzotriazole moieties.
Triazole Ring Carbon (C5)¹³C NMR~145A key indicator for the formation and substitution of the triazole ring. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration, Tautomerism, and Crystal Packing Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and stereochemistry. For 1-Phenyl-1H-benzo[d] acs.orgacs.orgresearchgate.nettriazol-5-amine, this technique is essential for confirming the absolute configuration and investigating the solid-state arrangement.

A critical aspect of benzotriazole chemistry is the potential for annular tautomerism, where the proton on the triazole ring can reside on either the N1 or N2 nitrogen atom. acs.orgresearchgate.net While the 1H-tautomer is overwhelmingly predominant for benzotriazole itself in most conditions acs.orgnih.gov, X-ray diffraction provides unequivocal proof of the existing tautomer in the crystalline state.

Analysis of crystal structures of related compounds, such as 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, reveals the importance of intermolecular forces in defining the crystal lattice. mdpi.comresearchgate.net Hydrogen bonds, particularly those involving the amine and triazole nitrogen atoms (e.g., N-H···N), and π-π stacking interactions between the aromatic rings are the primary forces governing the crystal packing. mdpi.com These interactions dictate the supramolecular assembly of the molecules in the solid state.

Table 2: Crystallographic Data for the Related Compound 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Parameter Value Reference
Chemical FormulaC₁₅H₁₂N₆ mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
a (Å)15.673(3) mdpi.com
b (Å)4.7447(8) mdpi.com
c (Å)17.615(3) mdpi.com
β (°)99.067(17) mdpi.com
Volume (ų)1293.6(4) mdpi.com
Z4 mdpi.com

Mass Spectrometry Techniques for Mechanistic Studies of Reactivity and Structural Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For 1-Phenyl-1H-benzo[d] acs.orgacs.orgresearchgate.nettriazol-5-amine (C₁₂H₁₀N₄), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. sigmaaldrich.com

The electron ionization (EI) mass spectrum of the closely related compound 1-phenyl-1H-benzotriazole (C₁₂H₉N₃) shows a molecular ion peak (M⁺) at m/z 195. nist.gov A characteristic and dominant fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a significant [M-28]⁺ fragment. nist.gov This denitrogenation is a key diagnostic feature in the mass spectra of benzotriazoles and is often exploited in synthetic chemistry. thieme-connect.com Other fragments typically arise from the cleavage of the substituent groups, such as the phenyl ring.

Modern hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for mechanistic studies. tandfonline.com By separating reaction mixtures and analyzing the components, LC-MS can identify reaction intermediates, byproducts, and final products, providing crucial evidence for proposed reaction pathways. nih.govresearchgate.net This is especially useful for studying the reactivity of the amine group or the stability of the triazole ring under various conditions.

Table 3: Key Mass Spectrometry Data for 1-Phenyl-1H-benzotriazole (Analogue)

Parameter Value Notes Reference
Molecular FormulaC₁₂H₉N₃Analogue to the target compound. nist.gov
Molecular Weight195.22- nist.gov
Molecular Ion (M⁺)m/z 195The parent ion peak in the EI spectrum. nist.gov
Major Fragmentm/z 167Corresponds to the loss of N₂ ([M-28]⁺). nist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are highly effective for confirming the presence of key structural features in 1-Phenyl-1H-benzo[d] acs.orgacs.orgresearchgate.nettriazol-5-amine and for monitoring chemical reactions in real-time. uib.nouib.no

The IR spectrum of the target compound is expected to show characteristic absorption bands. For example, the amine group (-NH₂) will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands appear above 3000 cm⁻¹, while C=C ring stretching vibrations for both the benzene (B151609) and benzotriazole rings are found between 1400 and 1600 cm⁻¹. The N=N stretching of the triazole ring also gives rise to a characteristic band. researchgate.net

FT-IR spectroscopy is a common and powerful tool for monitoring the progress of a synthesis. For example, during the formation of a benzotriazole derivative, one could monitor the disappearance of the azide (B81097) (N₃) peak (around 2100 cm⁻¹) and the appearance of the characteristic triazole ring vibrations. rsc.org This allows for qualitative and sometimes quantitative assessment of reaction completion without the need for complex sample workup. uib.no Surface-enhanced Raman spectroscopy (SERS) has also been effectively used to study the vibrational modes and surface interactions of benzotriazole on metal surfaces. acs.org

Table 4: Predicted Characteristic IR Absorption Bands for 1-Phenyl-1H-benzo[d] acs.orgacs.orgresearchgate.nettriazol-5-amine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Amine (-NH₂)N-H Stretch3300 - 3500 mdpi.comresearchgate.net
Aromatic RingsC-H Stretch3000 - 3100 rsc.org
Aromatic RingsC=C Ring Stretch1400 - 1600 rsc.org
Triazole RingN=N Stretch~1200 - 1300 researchgate.net

Computational and Theoretical Chemistry of 1 Phenyl 1h Benzo D 1 2 3 Triazol 5 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-Phenyl-1H-benzo[d] currentopinion.benih.govnih.govtriazol-5-amine. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For benzotriazole (B28993) derivatives, DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Various quantum chemical parameters derived from DFT, such as chemical hardness and softness, are also used to predict the reactivity of benzotriazole derivatives. researchgate.net These calculations are essential for understanding how these molecules interact with other substances, for instance, in the context of corrosion inhibition. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Benzotriazole Derivatives

Parameter Description Typical Application
EHOMO Energy of the Highest Occupied Molecular Orbital Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Electron-accepting ability
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO Chemical reactivity and stability
Dipole Moment (μ) Measure of the polarity of the molecule Interaction with polar solvents and other molecules
Chemical Hardness (η) Resistance to change in electron distribution Stability of the molecule

This table is illustrative and based on general findings for benzotriazole derivatives. Specific values for 1-Phenyl-1H-benzo[d] currentopinion.benih.govnih.govtriazol-5-amine would require dedicated calculations.

The aromaticity of the benzotriazole system is a key feature influencing its stability and reactivity. Aromaticity can be quantified using several computational methods, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values can indicate anti-aromaticity. Recent advancements have led to new parameterizations of HOMA, such as HOMAc, which also accounts for anti-aromatic systems. nih.govnih.gov

NICS values are a magnetic criterion for aromaticity, calculated at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. The NICS index is considered a reliable measure of aromaticity and is often used to validate other methods like HOMA. nih.govresearchgate.net For the benzotriazole system, these analyses help to understand the electronic delocalization across the fused rings.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1-Phenyl-1H-benzo[d] currentopinion.benih.govnih.govtriazol-5-amine, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules.

These simulations can reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. Understanding the conformational landscape is crucial for predicting how the molecule will bind to biological targets or other materials. nih.govmdpi.comnih.gov

MD simulations are also used to study intermolecular interactions, such as hydrogen bonding and stacking, which are important for understanding the behavior of the molecule in different environments. For example, in studies of similar triazole-containing compounds, MD simulations have been used to analyze their folding properties in different solvents. frontiersin.org

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. Transition State Theory is a key concept in this area, and computational methods can be used to locate and characterize the transition state of a reaction. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction's kinetics.

For the synthesis of benzotriazole derivatives, computational studies can map out the entire reaction pathway, identifying intermediates and transition states. researchgate.net This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. Automated methods for transition state searching are becoming increasingly common, allowing for high-throughput screening of reaction kinetics. compchemhighlights.org

Structure-Property Relationships Derived from Computational Models

By combining the results from various computational methods, it is possible to establish structure-property relationships. These relationships are predictive models that link the molecular structure of a compound to its physical, chemical, or biological properties.

For benzotriazole derivatives, computational models can be used to predict properties such as their efficacy as corrosion inhibitors, their potential as antimicrobial agents, or their performance as materials with specific optical or electronic properties. currentopinion.benih.gov For instance, molecular docking studies, a type of computational modeling, can predict how a molecule will bind to a specific protein, which is a key step in drug design. nih.govnih.gov These in silico screening methods are widely used to evaluate the potential of a compound before it is synthesized and tested in the lab. currentopinion.be

Investigation of Biological and Pharmacological Mechanisms Non Clinical Focus

Enzyme Inhibition Mechanism Studies (e.g., protein inhibition, protease inactivation)

Derivatives of the 1H-benzo[d] mdpi.comnih.govtriazole scaffold have demonstrated notable capabilities as enzyme inhibitors. Research into related structures has identified specific molecular targets, providing insight into the potential mechanisms of 1-Phenyl-1H-benzo[d] mdpi.comnih.govtriazol-5-amine.

One significant area of investigation is the inhibition of histone deacetylases (HDACs). A derivative of 1H-benzo[d] mdpi.comnih.govtriazole was found to be a potential HDAC inhibitor, exhibiting an IC₅₀ value of 9.4 μM. HDAC inhibitors are a critical class of therapeutic agents, particularly in oncology, as they can trigger cell cycle arrest and apoptosis in cancer cells.

Furthermore, studies on related 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives have shown inhibitory effects against α-glycosidases, such as baker's yeast α-glucosidase (MAL12) and porcine pancreatic α-amylase (PPA). researchgate.net For a series of these compounds, IC₅₀ values ranged from 54 to 482 μM for MAL12 and 145 to 282 μM for PPA, indicating a potential role in modulating carbohydrate metabolism. researchgate.net The mechanism often involves the triazole ring interacting with the enzyme's active site.

The table below summarizes the enzyme inhibition data for derivatives related to the core benzotriazole (B28993) structure.

Enzyme TargetCompound ClassInhibitory Concentration (IC₅₀)Reference
Histone Deacetylase (HDAC)1H-benzo[d] mdpi.comnih.govtriazole derivative9.4 μM
α-Glucosidase (MAL12)1-Phenyl-1H- and 2-Phenyl-2H-1,2,3-triazol derivatives54 - 482 μM researchgate.net
α-Amylase (PPA)1-Phenyl-1H- and 2-Phenyl-2H-1,2,3-triazol derivatives145 - 282 μM researchgate.net

Receptor-Ligand Binding Affinity and Specificity (e.g., GABA receptors, voltage-gated sodium channels)

The 1-phenyl-1H-1,2,3-triazole scaffold is a key structural motif in the development of ligands for γ-aminobutyric acid (GABA) receptors. GABA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are important targets for a variety of drugs. mdpi.com Studies have focused on the interaction of these triazole derivatives with the non-competitive antagonist binding site on GABA receptors. nih.govnih.gov

A series of 1-phenyl-1H-1,2,3-triazoles were synthesized and evaluated for their ability to inhibit the binding of [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), a non-competitive antagonist, to human GABA receptors. nih.govnih.gov These studies revealed that many of the tested compounds showed significant selectivity for the homo-oligomeric β3 receptor subtype over the hetero-oligomeric α1β2γ2 subtype. nih.gov For instance, the 4-n-propyl-5-ethyl analogue of a substituted 1-phenyl-1H-1,2,3-triazole exhibited greater than 1,133-fold selectivity for the β3 receptor. nih.gov The highest affinity for both receptor subtypes was observed in the 4-n-propyl-5-chloromethyl analogue of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole, with Kᵢ values of 659 pM for β3 and 266 nM for α1β2γ2 receptors. nih.govresearchgate.net

This selectivity is significant, as different GABA receptor subtypes are associated with different physiological functions and therapeutic effects. mdpi.com The human β3 receptor also shows resemblance to insect GABA receptors, and compounds with high affinity for this receptor have demonstrated insecticidal activity. nih.govnih.gov

Nucleic Acid Interaction Mechanisms (e.g., DNA intercalation, binding)

The planar aromatic structure of benzotriazole derivatives suggests a potential for interaction with nucleic acids. Research on hybrid molecules containing both benzimidazole (B57391) and 1,2,3-triazole moieties has shown that these compounds can bind to and stabilize G-quadruplex DNA structures. nih.gov The 1,2,3-triazole scaffold is believed to contribute to this interaction through π–π stacking. nih.gov

Benzimidazole-triazole hybrids have been shown to selectively interact with G-quadruplex DNA over double-stranded DNA. nih.gov This selective binding is a sought-after characteristic in the development of anticancer agents, as G-quadruplex structures are found in telomeres and the promoter regions of oncogenes. nih.gov The interaction mechanism is thought to involve the ligand binding to the grooves of the G-quadruplex DNA. nih.gov While some related heterocyclic compounds act as DNA intercalators, which involves inserting between the base pairs of the DNA double helix, the primary mechanism described for these triazole hybrids is groove binding. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Target Interaction

Structure-activity relationship (SAR) studies on 1-phenyl-1H-1,2,3-triazole derivatives have provided detailed insights into the structural requirements for potent and selective interaction with biological targets, particularly GABA receptors. nih.govnih.gov

For GABA receptor antagonists, the substitution pattern on the 1-phenyl ring is critical. A 2,6-dichloro-4-trifluoromethyl substitution pattern on the benzene (B151609) ring was consistently found to be important for high affinity for both β3 and α1β2γ2 receptor subtypes. nih.govnih.gov

The position and nature of substituents on the triazole ring also heavily influence activity and selectivity.

Positional Isomerism : 4-Substituted 1-phenyl-1H-1,2,3-triazoles were generally found to be more potent inhibitors of EBOB binding than their 5-substituted regioisomers. nih.gov

Nature of Substituent : At the 4-position of the triazole ring, a small, bulky, and hydrophobic substituent was shown to be crucial for high potency at housefly and human β3 receptors. nih.gov For example, the 4-tert-butyl or 4-n-propyl analogues of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole demonstrated the highest levels of inhibition. nih.gov

Selectivity : The 4-cyclohexyl analogue showed the highest selectivity for housefly versus rat GABA receptors (185-fold). nih.gov Introducing a second substituent at the 5-position, such as a methyl or ethyl group, could further enhance selectivity for the β3 subtype. nih.gov

These SAR findings are crucial for guiding the design of new ligands with improved affinity and desired selectivity profiles.

Compound AnalogueKey Structural FeatureObserved Activity/SelectivityReference
1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazoleSubstituted phenyl ringHigh affinity for β3 and α1β2γ2 GABA receptors nih.govnih.gov
4-n-propyl or 4-tert-butyl analoguesBulky, hydrophobic group at triazole C4High potency at GABA receptors nih.gov
4-n-propyl-5-ethyl analogueSubstitution at triazole C4 and C5>1,133-fold selectivity for β3 over α1β2γ2 GABA receptors nih.gov
4-cyclohexyl analogueCyclic alkyl group at triazole C4185-fold selectivity for housefly vs. rat GABA receptors nih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives acting as COX-2 inhibitors, a pharmacophore model was developed consisting of two aromatic rings and one hydrogen bond acceptor feature. nih.gov This model highlights the importance of the aromatic rings (the phenyl and pyridyl groups) and a feature capable of accepting a hydrogen bond (likely a nitrogen atom in the triazole ring or a carboxylic acid group) for target interaction. nih.gov

Lead optimization principles for triazole-based compounds have been explored in the context of developing pregnane (B1235032) X receptor (PXR) antagonists. In one study, a lead compound with a sulfonyl linkage was optimized by replacing it with a carbonyl amide linkage to generate a series of 1H-1,2,3-triazole-4-carboxamides. nih.gov This modification, while seemingly minor, can significantly alter binding affinity and cellular activity by changing the geometry and electronic properties of the molecule, demonstrating a key strategy in medicinal chemistry for refining lead compounds. nih.gov

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its target protein at a molecular level.

GABA Receptors : Docking studies on 1-phenyl-1H-1,2,3-triazole antagonists suggested their putative binding site is located in the channel-lining 2'-6' region of the second transmembrane segment of the β3 and α1β2γ2 receptors. nih.gov A difference in the hydrophobicity at the 2' position between receptor subtypes might be the basis for the observed selectivity. nih.gov

Estrogen-Related Receptor α (ERRα) : Molecular dynamics simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with ERRα revealed specific key interactions. The 1H-1,2,3-triazole moiety was found to be sandwiched in a hydrophobic pocket formed by phenylalanine residues (Phe328 and Phe495) and could form a hydrogen bond with a serine residue (Ser325). nih.gov These simulations provide a dynamic view of the binding, showing how the ligand and protein adapt to each other over time. nih.gov

G-Quadruplex DNA : Docking studies were also used to support spectroscopic data, examining the interaction between benzimidazole-triazole derivatives and G-quadruplex DNA, confirming a groove-binding mode of interaction. nih.gov

These computational methods are instrumental in rationalizing SAR data and predicting how novel derivatives might interact with a target, thereby guiding further synthesis and optimization efforts. nih.govnih.gov

Cellular Pathway Modulation in In Vitro Models (Mechanistic Insights Only)

The interaction of benzotriazole derivatives with molecular targets like DNA can translate into observable effects on cellular pathways in vitro. Studies on benzimidazole-1,2,3-triazole hybrids, which were found to selectively bind G-quadruplex DNA, also investigated their effects on cancer cell lines. nih.gov

In vitro experiments using prostate (PC3) and melanoma (B16-F10) cancer cell lines demonstrated that a lead compound from this hybrid series could induce cell cycle arrest at the G₂/M phase. nih.gov Following this cell cycle checkpoint activation, the compound was also shown to induce apoptosis (programmed cell death). nih.gov This provides a mechanistic link between the molecular interaction (G-quadruplex binding) and the cellular outcome (cytotoxicity through cell cycle arrest and apoptosis), highlighting a potential pathway through which such compounds exert their anti-proliferative effects. nih.gov

Applications in Materials Science and Advanced Technologies

Design and Synthesis of Functional Materials Incorporating 1-Phenyl-1H-benzo[d]mdpi.comelectrochemsci.orgbenchchem.comtriazol-5-amine

The strategic incorporation of 1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine into larger molecular or supramolecular structures allows for the fine-tuning of electronic and surface-interactive properties. Its synthesis is often achieved through the reduction of its precursor, 5-nitro-1-phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazole.

Derivatives of 1,2,3-triazole are recognized for their utility in optoelectronic applications due to their high triplet energy levels. acs.org The structure of 1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine is inherently suited for roles in light-emitting devices and sensing.

The mechanism of light emission in materials derived from this compound is based on its electronic properties. The benzotriazole (B28993) moiety, particularly when combined with a phenyl group, can act as an electron-accepting or electron-transporting unit. Conversely, the amino group (-NH2) at the 5-position serves as a potent electron-donating group. This intramolecular donor-acceptor (D-A) character is fundamental to forming charge-transfer states upon excitation. When electrons and holes recombine in the emissive layer of an OLED, the resulting exciton, localized on the D-A structure, can decay radiatively to emit light. The energy of the emitted light can be tuned by modifying the substituents, which alters the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In related systems, such as those combining carbazole (B46965) (donor) and benzoyl-1H-1,2,3-triazole (acceptor), the formation of exciplexes (excited-state complexes between two different molecules) can lead to thermally activated delayed fluorescence (TADF). acs.orgresearchgate.net This process enhances device efficiency by harvesting non-emissive triplet excitons. acs.org The amine group on the 1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine scaffold could similarly participate in forming emissive exciplex states with suitable acceptor materials. researchgate.net As fluorescent probes, the compound's emission properties could be designed to change upon interaction with specific analytes, with the amine group and triazole nitrogens acting as potential binding sites that modulate the electronic structure and thus the fluorescence output.

The performance of organic electronic devices relies heavily on the ability of materials to transport charge carriers (electrons and holes) efficiently. Organic semiconductors benefit from π-conjugated systems that allow for the delocalization of electrons. mdpi.com The 1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine molecule possesses an extended π-system across its benzotriazole core and phenyl ring, which is a prerequisite for charge transport.

The presence of both an electron-donating amino group and an electron-accepting triazole system suggests the potential for bipolar charge transport, meaning the material can conduct both holes and electrons. This is a highly desirable property for simplifying OLED device architecture. ktu.edu Studies on structurally similar 1-phenyl-1H-benzo[d]imidazole derivatives have demonstrated that balancing the number of electron-donating and electron-accepting units is key to achieving effective bipolar charge transport. ktu.eduresearchgate.net The charge transport mechanism in such amorphous organic materials is typically described by a hopping model, where charge carriers jump between localized states corresponding to individual molecules. The efficiency of this process is influenced by molecular packing in the solid state and the intramolecular reorganization energy—the energy required for a molecule's geometry to relax after gaining or losing an electron. mdpi.compolymtl.ca The relatively rigid, planar structure of the benzotriazole system is advantageous for facilitating effective π-π stacking and intermolecular charge hopping.

Benzotriazole and its derivatives are well-established as effective corrosion inhibitors for copper and other metals. The mechanism of inhibition by 1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine involves its adsorption onto the metal surface to form a protective film. electrochemsci.org

The mechanistic aspects of this process are multifaceted:

Surface Interaction and Adsorption: The molecule contains multiple active centers for binding to a metal surface. The three nitrogen atoms of the triazole ring and the lone pair of electrons on the nitrogen of the amino group can coordinate with vacant d-orbitals of metal atoms. electrochemsci.org This chemisorption process creates a strong bond between the inhibitor and the surface.

Film Formation: Upon adsorption, the molecules self-assemble on the surface. The planar benzotriazole rings and associated phenyl groups orient themselves to create a dense, hydrophobic barrier. electrochemsci.org This film physically isolates the metal from the corrosive environment (e.g., acidic solutions), preventing the ingress of aggressive ions like chloride and sulfate. electrochemsci.org Quantum chemical calculations on similar inhibitor molecules confirm that heteroatoms (N, O, S) and π-electron systems are crucial for effective adsorption. electrochemsci.org The adsorption process often follows a Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.org

Table 1: Potential Applications and Mechanistic Insights of 1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine
Application AreaKey Structural FeatureGoverning MechanismAnticipated Role
OLEDs & Fluorescent ProbesElectron-donating amino group and electron-accepting benzotriazole-phenyl systemFormation and radiative decay of intramolecular charge-transfer states or intermolecular exciplexes. acs.orgresearchgate.netEmissive layer material, host material, or fluorescent sensor.
Organic SemiconductorsExtended π-conjugation across the benzotriazole and phenyl ringsHopping-based transport of electrons and holes facilitated by intermolecular π-π stacking. mdpi.compolymtl.caBipolar charge transport material in organic electronic devices. ktu.eduresearchgate.net
Corrosion InhibitorsNitrogen atoms in the triazole ring and amino group; aromatic ringsChemisorption on the metal surface via N-metal coordination bonds and formation of a dense, hydrophobic protective film. electrochemsci.orgMixed-type inhibitor forming a passivating layer on metal surfaces.

Role as Ligands in Coordination Chemistry and Catalysis

The rich coordination chemistry of triazole-containing ligands makes them valuable components in the synthesis of metal complexes for applications ranging from materials science to catalysis. researchgate.net

1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine is a multidentate ligand with several potential coordination sites. The specific binding mode depends on the metal center, reaction conditions, and the presence of other ligands.

Potential Coordination Sites: The primary coordination sites are the nitrogen atoms. These include the N2 and N3 atoms of the 1,2,3-triazole ring and the exocyclic nitrogen of the amino group. The N1 atom is typically involved in bonding with the phenyl group and is less likely to coordinate.

Binding Modes:

Monodentate: The ligand can bind to a metal center through a single nitrogen atom, most likely N3, which is a common coordination site for 1,2,3-triazoles.

Bidentate Chelation: A stable five- or six-membered chelate ring could be formed by coordinating through two sites simultaneously. A plausible mode involves the N3 atom of the triazole and the nitrogen atom of the adjacent amino group, forming a stable five-membered ring with the metal center.

Structural Influence: The planar and aromatic nature of the ligand can facilitate π-stacking interactions in the resulting metal complexes, influencing their crystal packing and solid-state properties. Studies on related 1,2,3-triazole systems show that the electronic nature of the metal can influence the geometry and stability of the resulting complex. nih.govrsc.org

Metal complexes derived from triazole-based ligands have shown promise as catalysts in various organic transformations. Once 1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine is complexed with a catalytically active metal (e.g., Palladium, Copper, Ruthenium), the resulting species could be employed in catalysis.

Homogeneous Catalysis: If the metal complex is soluble in the reaction medium, it can act as a homogeneous catalyst. The ligand's electronic properties, modulated by the amino and phenyl groups, can tune the reactivity of the metal center, potentially enhancing catalytic activity and selectivity in reactions such as cross-coupling, cycloadditions, or hydrogenations.

Heterogeneous Catalysis: The ligand or its pre-formed metal complex can be anchored to a solid support (e.g., silica, alumina, or a polymer resin). researchgate.net This process creates a heterogeneous catalyst that is easily separable from the reaction mixture, facilitating reuse and reducing product contamination. The amino group provides a convenient handle for covalent attachment to a support material. For instance, nano-supported copper complexes with triazole-like ligands have been used as efficient and reusable heterogeneous catalysts in aqueous media. researchgate.net

Table 2: Potential Coordination and Catalytic Roles of 1-Phenyl-1H-benzo[d] mdpi.comelectrochemsci.orgtriazol-5-amine
AreaDescriptionKey Features
Metal ComplexationActs as a ligand to form coordination complexes with various metal ions.Multiple donor sites (N atoms of triazole and amine). Potential for monodentate or bidentate chelate binding modes. nih.gov
Homogeneous CatalysisSoluble metal complexes derived from the ligand catalyze organic reactions in solution.Ligand structure allows for electronic tuning of the metal center's catalytic activity.
Heterogeneous CatalysisLigand or its metal complex is immobilized on a solid support for use as a recyclable catalyst.Amino group provides a site for covalent anchoring to supports; enhances catalyst stability and reusability. researchgate.net

Development of Sensors and Biosensors (mechanistic basis of detection)

While direct experimental studies on the application of 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.nettriazol-5-amine in sensor development are not extensively documented in publicly available literature, its structural features suggest significant potential for the creation of both fluorescent and electrochemical sensors. The mechanistic basis for detection using this compound can be inferred from the well-established sensing principles of analogous benzotriazole derivatives. The core structure, combining a benzotriazole moiety, a phenyl group, and a strategically positioned amine group, provides a versatile platform for analyte interaction and signal transduction.

The fundamental principle behind the use of 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.nettriazol-5-amine as a sensor lies in its ability to interact with specific analytes through various mechanisms, leading to a measurable change in its photophysical or electrochemical properties. The benzotriazole ring, with its electron-rich nitrogen atoms, can act as a binding site for metal ions and other electrophilic species. The appended phenyl ring can modulate the electronic properties of the benzotriazole system through resonance and inductive effects, while the amine group can serve as a recognition site, a proton donor/acceptor, or a point of conjugation to other molecules.

Fluorescent Sensing Mechanisms

Derivatives of benzotriazole are frequently employed as fluorophores in chemical sensors. The sensing mechanism in such systems is typically based on the modulation of the fluorescence output of the molecule upon interaction with a target analyte. For 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.nettriazol-5-amine , several fluorescent sensing mechanisms can be postulated:

Photoinduced Electron Transfer (PET): The amine group in the 5-position of the benzotriazole ring can act as an electron donor, while the phenyl-benzotriazole core can function as the fluorophore and an electron acceptor. In the free state, the fluorescence of the molecule might be quenched due to PET from the lone pair of the amine nitrogen to the excited state of the fluorophore. Upon binding of an analyte, such as a proton (H⁺) or a metal cation, to the amine group, the electron-donating ability of the nitrogen is suppressed. This inhibition of the PET process "turns on" the fluorescence, leading to a detectable signal.

Intramolecular Charge Transfer (ICT): The electronic character of the amine group can significantly influence the charge distribution in the excited state. The interaction with an analyte can alter the ICT character of the molecule, resulting in a shift in the fluorescence emission wavelength. For instance, the binding of a polar analyte could stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum.

Fluorescence Resonance Energy Transfer (FRET): 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.nettriazol-5-amine could be functionalized to act as a FRET donor or acceptor. For example, it could be conjugated to a larger biomolecule that is also labeled with a complementary FRET partner. A conformational change in the biomolecule upon interaction with a target analyte could alter the distance between the FRET pairs, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal.

Electrochemical Sensing Mechanisms

The electrochemical properties of 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.nettriazol-5-amine can also be exploited for the development of electrochemical sensors. The triazole ring and the amine group are both electroactive, meaning they can be oxidized or reduced at a specific potential.

Direct Electrochemical Detection: The compound can be immobilized on an electrode surface. The binding of an analyte to the benzotriazole or amine moieties can alter the electron density and steric environment around these electroactive centers. This change can shift the oxidation or reduction potential of the compound or change the peak current, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. For example, the oxidation potential of the amine group would be sensitive to the pH of the solution and the presence of metal ions that can coordinate to it.

Electrocatalytic Sensing: The immobilized 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.nettriazol-5-amine could act as an electrocatalyst for the oxidation or reduction of a target analyte that is otherwise electrochemically inactive at the bare electrode. The benzotriazole moiety could mediate electron transfer between the electrode and the analyte, leading to an enhanced electrochemical signal that is proportional to the analyte concentration.

Illustrative Research Findings on Analogous Benzotriazole-Based Sensors

To illustrate the potential sensing applications, the following table summarizes findings for sensors based on structurally related benzotriazole derivatives. These examples showcase the versatility of the benzotriazole scaffold in detecting a range of analytes through different mechanisms.

Sensor TypeAnalyte DetectedSensing MechanismLimit of Detection (LOD)Reference Context
FluorescentHomocysteine (Hcy)Turn-on fluorescence based on a reaction mechanism.1.55 x 10⁻⁸ mol L⁻¹A benzotriazole-coumarin derivative was developed for the selective detection of Hcy. The introduction of the benzotriazole moiety enhanced the response time and sensitivity. researchgate.net
Electrochemical1H-benzotriazole (BZT) and 5-methyl-1H-benzotriazole (Me-BZT)Electrochemical reduction of the benzotriazole ring.0.4 mg L⁻¹Screen-printed carbon nanofiber electrodes were used for the voltammetric determination of BZTs in water samples.
FluorescentZinc (II) ions (Zn²⁺)Ratiometric and turn-on fluorescence enhancement upon metal ion coordination.0.25 ppmA biphenyl-benzothiazole-based chemosensor exhibited a selective response to Zn²⁺ ions.
FluorescentIron (III) ions (Fe³⁺)Fluorescence quenching ("turn-off") upon complexation with Fe³⁺.5.86 µMBenzothiazole-based sensors were synthesized for the rapid and selective detection of Fe³⁺ in aqueous solutions and living cells.
ElectrochemicalBenzotriazole (BTAH)Adsorption on a copper electrode surface and formation of a [Cu(BTA)]n polymer film.Not specifiedIn-situ electrochemical surface-enhanced Raman spectroscopy (EC-SERS) was used to study the adsorption behavior of BTAH on a copper electrode.

Table 1: Examples of Sensor Applications Based on Benzotriazole and Benzothiazole Derivatives

The data presented in the table, while not directly pertaining to 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.nettriazol-5-amine , underscores the potential of the broader class of benzotriazole-containing molecules in the field of chemical sensing. The diverse detection mechanisms and the ability to tune the selectivity and sensitivity by modifying the substituents on the core structure highlight the promise of developing novel sensors based on the subject compound for a variety of applications in environmental monitoring, clinical diagnostics, and industrial process control.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern medicinal and materials chemistry. For 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine, future research is likely to focus on novel methodologies that offer higher yields, greater regioselectivity, and a reduced environmental footprint compared to traditional methods.

Key Research Thrusts:

Catalyst-Free Reactions: Exploring catalyst-free synthetic methods is a key aspect of green chemistry. rsc.org These reactions often proceed under milder conditions and avoid the use of potentially toxic and expensive metal catalysts. rsc.org Research into thermally or microwave-assisted catalyst-free N-arylation of 5-aminobenzotriazole could provide a more sustainable synthetic route.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov It often leads to shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov The application of microwave-assisted synthesis to the N-arylation of 5-aminobenzotriazole could significantly improve the efficiency of its production.

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents, is a critical goal in green chemistry. nih.gov Studies exploring the synthesis of N-aryl benzotriazoles in these green solvents are anticipated to increase. nih.govijpsjournal.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis. The development of a continuous flow process for the synthesis of 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine could enable its large-scale and on-demand production.

A comparative overview of conventional versus emerging green synthetic approaches is presented in the table below.

FeatureConventional SynthesisEmerging Green Approaches
Catalyst Often relies on metal catalysts (e.g., copper, palladium)Catalyst-free or use of recyclable/benign catalysts
Solvent Typically uses volatile organic compounds (VOCs)Water, ionic liquids, solvent-free conditions nih.govijpsjournal.com
Energy Input Conventional heating (oil baths, heating mantles)Microwave irradiation, ultrasound, flow chemistry
Reaction Time Often requires long reaction timesSignificantly reduced reaction times nih.gov
Waste Generation Can generate significant amounts of wasteMinimized waste through one-pot reactions and higher atom economy
Selectivity May result in mixtures of N1 and N2 isomersImproved regioselectivity through optimized conditions

Advanced Computational Prediction and Machine Learning in Compound Design

The integration of computational tools, including machine learning and artificial intelligence, is revolutionizing the drug discovery and materials science landscape. These in silico methods can significantly accelerate the design and optimization of novel compounds by predicting their properties and activities before synthesis.

Emerging Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of benzotriazole (B28993) derivatives with their biological activities. nih.govresearchgate.net These models can then be used to design new analogs of 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine with enhanced potency and selectivity.

Molecular Docking: Molecular docking simulations are instrumental in predicting the binding interactions of a ligand with its biological target. jddtonline.infocurrentopinion.benih.govnih.gov For 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine, docking studies can help identify potential protein targets and elucidate its mechanism of action at the molecular level.

Machine Learning (ML) in Drug Discovery: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of new compounds. nih.govnih.govmdpi.com ML models could be developed to screen virtual libraries of benzotriazole derivatives to identify candidates with a high probability of being active against specific diseases.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. Computational tools can be used to assess the drug-likeness and potential toxicity of 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine and its derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles.

The following table outlines the application of various computational tools in the design and study of benzotriazole derivatives.

Computational ToolApplication in Compound DesignPredicted Parameters
QSAR Guiding the design of new analogs with improved activityBiological activity (e.g., IC50), binding affinity
Molecular Docking Identifying potential biological targets and binding modesBinding energy, protein-ligand interactions
Machine Learning Screening virtual libraries for promising candidatesProbability of biological activity, classification as active/inactive
ADMET Prediction Assessing drug-likeness and potential toxicitySolubility, permeability, metabolic stability, toxicity risk

Exploration of New Biological Targets and Mechanisms of Action

While benzotriazole derivatives have been investigated for a range of biological activities, the exploration of novel biological targets and a deeper understanding of their mechanisms of action remain fertile areas for future research.

Future Research Directions:

Target Identification: High-throughput screening and chemoproteomics approaches can be utilized to identify novel protein targets for 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine. The benzotriazole scaffold's resemblance to purine nucleosides suggests that it may interact with a wide range of biological targets. nih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine exerts its biological effects is crucial for its further development as a therapeutic agent. This can involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques.

Anti-infective Potential: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. gsconlinepress.com Future research could focus on evaluating the activity of 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine and its derivatives against a broad spectrum of bacteria, fungi, and viruses. ijrrjournal.com

Anticancer Applications: Many benzotriazole derivatives have shown promise as anticancer agents. gsconlinepress.comresearchgate.net Future studies could explore the potential of 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine to inhibit specific cancer-related pathways, such as cell cycle progression or angiogenesis.

Enzyme Inhibition: The triazole ring is a key pharmacophore in many enzyme inhibitors. Investigating the inhibitory potential of 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine against various enzyme classes, such as kinases, proteases, and phosphatases, could lead to the discovery of new therapeutic agents.

Integration into Next-Generation Functional Materials

The unique electronic and photophysical properties of the benzotriazole scaffold make it an attractive building block for the development of advanced functional materials.

Emerging Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Benzotriazole-containing conjugated polymers have been successfully used in the fabrication of OLEDs. rsc.orgresearchgate.netmdpi.comrsc.org The electron-deficient nature of the benzotriazole unit can be tuned to achieve desired emission colors and improve device efficiency. Future work could involve incorporating 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine into novel polymer backbones for OLED applications.

Organic Solar Cells (OSCs): Benzotriazole-based polymers have also shown potential as both donor and acceptor materials in non-fullerene organic solar cells. mdpi.com The tunable energy levels of these polymers are advantageous for optimizing the performance of OSCs.

Corrosion Inhibitors: Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. growingscience.com Research into the use of 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine as a corrosion inhibitor could lead to the development of more effective and environmentally friendly protective coatings.

Fluorescent Sensors: The inherent fluorescence of some benzotriazole derivatives can be exploited for the development of chemical sensors. ajol.info The amine and phenyl substituents on the 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine scaffold provide opportunities for further functionalization to create selective sensors for various analytes.

UV Stabilizers: Benzotriazole derivatives are effective UV absorbers and are used to protect materials from photodegradation. ajol.info The specific substitution pattern of 1-Phenyl-1H-benzo[d] nih.govnih.govrsc.orgtriazol-5-amine may offer unique UV-stabilizing properties that could be beneficial in polymer and coating applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine?

  • Methodological Answer : The compound is typically synthesized via a two-step procedure starting from 4-nitrobenzene-1,2-diamine. The first step involves cyclization to form the benzotriazole core, followed by functionalization to introduce the phenyl group. Reaction conditions (e.g., temperature, solvent) and purification methods (e.g., recrystallization from ethanol) are critical for yield optimization .

Q. Which spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : Characterization includes:

  • ¹H/¹³C NMR (in DMSO-d₆ with TMS as internal standard) to confirm proton environments and carbon connectivity.
  • IR spectroscopy (KBr pellets) to identify functional groups like NH₂ and triazole rings.
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
    These methods are essential for structural elucidation and purity assessment .

Advanced Research Questions

Q. How can multi-component reactions be designed to synthesize derivatives of this compound under catalyst-free conditions?

  • Methodological Answer : A three-component reaction involving the parent compound, aromatic aldehydes, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol achieves high-yield synthesis of triazolobenzonaphthyridine derivatives. Key parameters include:

  • Reagent stoichiometry (1:1:1 molar ratio).
  • Temperature control (80°C, 6–10 hours).
  • Solvent selection (ethanol for solubility and eco-friendliness).
    This approach avoids catalysts, simplifying purification and reducing costs .

Q. How can tautomerism and structural ambiguities in triazole derivatives be resolved using crystallography?

  • Methodological Answer : X-ray crystallography with programs like SHELXL is critical for resolving tautomeric forms. For example:

  • Hydrogen bonding networks (N–H⋯N interactions) can stabilize specific tautomers.
  • Planarity analysis of the triazole ring and substituents (e.g., dihedral angles between phenyl and triazole planes) distinguishes tautomers.
  • Refinement protocols (e.g., free refinement of N-bound H atoms) enhance accuracy.
    These methods address ambiguities in π-electron delocalization and substituent positioning .

Q. What methodologies are used to evaluate thermal stability and reactivity for functionalizing this compound?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) assesses thermal decomposition profiles.
  • Computational modeling (e.g., Gaussian suite) calculates heats of formation and predicts reactivity.
  • Functionalization reactions (e.g., azidation, nitration) under controlled conditions (e.g., NaNO₂/HCl for nitro derivatives) introduce energetic groups while monitoring stability via TLC and spectroscopic validation.
    These approaches guide safe handling and application in materials science .

Data Contradiction Analysis

Q. How to address discrepancies between crystallographic and computational models of tautomerism?

  • Methodological Answer :

  • Experimental validation : Compare observed hydrogen-bonding patterns (from crystallography) with computed electrostatic potentials (DFT calculations).
  • Energy minimization : Use software like Gaussian to evaluate relative stability of tautomers.
  • Statistical refinement : Apply SHELXL’s restraints for disordered atoms in cases of crystallographic ambiguity.
    Such integrative analyses resolve conflicts between empirical and theoretical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.